molecular formula C12H19NO5 B6245231 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid CAS No. 2167318-44-5

1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid

Cat. No. B6245231
CAS RN: 2167318-44-5
M. Wt: 257.3
InChI Key:
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Description

The compound “1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Additionally, it has a furo ring, which is a five-membered aromatic ring with an oxygen atom . The compound also contains a carbonyl group (C=O) and a carboxylic acid group (-COOH), both of which are common in organic chemistry and have distinct chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrole and furo rings, the introduction of the carbonyl and carboxylic acid groups, and the addition of the tert-butoxy group. Unfortunately, without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a hexahydro-1H-furo[3,4-b]pyrrole-3a ring system, which is a bicyclic structure with one oxygen and one nitrogen atom in the rings. The carbonyl group is likely to be part of an amide functional group, given the presence of the nitrogen atom in the ring system. The tert-butoxy group is a common protecting group in organic synthesis, often used to protect sensitive functional groups during chemical reactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the reaction conditions and the other reactants present. The carboxylic acid group (-COOH) could undergo reactions such as esterification or amide formation. The carbonyl group could be involved in a variety of reactions, including nucleophilic addition or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s used as a drug or a catalyst, the mechanism of action would depend on the specific biological or chemical context in which it’s used .

Future Directions

The future directions for research or applications involving this compound would depend on its properties and the context in which it’s being used. It could potentially be used in the synthesis of other complex organic compounds, or it could have applications in fields like medicinal chemistry or materials science .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid involves the protection of the amine group, followed by cyclization and subsequent deprotection to yield the final product.", "Starting Materials": ["Hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid", "tert-Butyl chloroformate", "Triethylamine", "Tert-butanol"], "Reaction": ["Step 1: Protection of the amine group by reacting Hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid with tert-Butyl chloroformate and Triethylamine in anhydrous dichloromethane to yield the corresponding tert-butoxycarbonyl (Boc) derivative.", "Step 2: Cyclization of the Boc-protected amine by reacting it with Tert-butanol in the presence of a catalytic amount of p-toluenesulfonic acid in anhydrous dichloromethane to yield the desired furo[3,4-b]pyrrole ring system.", "Step 3: Deprotection of the Boc group by treating the cyclized product with a mixture of trifluoroacetic acid and dichloromethane to yield the final product, 1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid."] }

CAS RN

2167318-44-5

Molecular Formula

C12H19NO5

Molecular Weight

257.3

Purity

0

Origin of Product

United States

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